molecular formula C9H8N2O4S B2420798 2-(3-Cyanobenzenesulfonamido)acetic acid CAS No. 743452-18-8

2-(3-Cyanobenzenesulfonamido)acetic acid

Cat. No.: B2420798
CAS No.: 743452-18-8
M. Wt: 240.23
InChI Key: IBTHZKXOXSLPET-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzenesulfonamido)acetic acid is an organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a cyano group and an acetic acid moiety

Properties

IUPAC Name

2-[(3-cyanophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-7-2-1-3-8(4-7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTHZKXOXSLPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743452-18-8
Record name 2-(3-cyanobenzenesulfonamido)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanobenzenesulfonamido)acetic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, potentially leading to different functionalized products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(3-Cyanobenzenesulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzenesulfonamido)acetic acid involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with protein-protein interactions. This can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyanobenzenesulfonamido)acetic acid is unique due to its combination of a cyano group, sulfonamide group, and acetic acid moiety

Biological Activity

2-(3-Cyanobenzenesulfonamido)acetic acid (CAS No. 743452-18-8) is an organic compound characterized by a sulfonamide group attached to a benzene ring, which is further connected to a cyano group and an acetic acid moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O4SC_9H_8N_2O_4S. Its structural representation includes a sulfonamide functional group, which is known for its ability to interact with various biological targets.

Structural Formula

SMILES C1 CC CC C1 S O O NCC O O C N\text{SMILES C1 CC CC C1 S O O NCC O O C N}

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or interfere with protein-protein interactions. This mechanism is crucial for its potential applications in treating infections and cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy similar to traditional sulfonamide antibiotics. The mechanism involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects, particularly against certain types of cancer cells. The compound appears to induce apoptosis in cancer cells, likely through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Several case studies have reported the therapeutic potential of compounds similar to this compound. For instance, a study involving patients with resistant bacterial infections showed improved outcomes when treated with sulfonamide derivatives, suggesting a promising role for this compound in overcoming antibiotic resistance.

Comparative Analysis with Similar Compounds

When compared to other sulfonamide-based compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound Activity Type Efficacy
SulfanilamideAntimicrobialModerate
TrimethoprimAntimicrobialHigh
This compoundAntimicrobial & AnticancerHigh

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